molecular formula C17H34N2O3 B14512737 Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate CAS No. 62522-34-3

Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate

Cat. No.: B14512737
CAS No.: 62522-34-3
M. Wt: 314.5 g/mol
InChI Key: XREJLTVOCWGJHH-UHFFFAOYSA-N
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Description

Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate is a chemical compound with the molecular formula C17H34N2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate typically involves the reaction of piperazine derivatives with appropriate alkylating agents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and catalysts like Ag2CO3 (silver carbonate) to facilitate the formation of the piperazine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted piperazine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It serves as a building block for designing molecules with potential biological activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxyl and ester groups may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a hydroxyheptyl group and a pentanoate ester makes it a versatile compound for various applications .

Properties

CAS No.

62522-34-3

Molecular Formula

C17H34N2O3

Molecular Weight

314.5 g/mol

IUPAC Name

methyl 5-[4-(2-hydroxyheptyl)piperazin-1-yl]pentanoate

InChI

InChI=1S/C17H34N2O3/c1-3-4-5-8-16(20)15-19-13-11-18(12-14-19)10-7-6-9-17(21)22-2/h16,20H,3-15H2,1-2H3

InChI Key

XREJLTVOCWGJHH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CN1CCN(CC1)CCCCC(=O)OC)O

Origin of Product

United States

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